4'-Azetidinomethyl-2-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-Azetidinomethyl-2-trifluoromethylbenzophenone is a heterocyclic organic compound with the molecular formula C18H16F3NO and a molecular weight of 319.32 . It is also known by its IUPAC name, [4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of 4’-Azetidinomethyl-2-trifluoromethylbenzophenone can be represented by the canonical SMILES string: C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F . This compound has 5 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Enzyme Binding Site Identification :
- A study used a photoactive benzoic acid derivative, similar to 4'-Azetidinomethyl-2-trifluoromethylbenzophenone, to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), which are important in drug metabolism (Xiong et al., 2006).
Anticancer Activity :
- Another research focused on the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which showed potent antiproliferative effects against breast cancer cells. The study highlighted the importance of the torsional angle and trans configuration in these compounds for antiproliferative activity (Greene et al., 2016).
- A study synthesized 1,3,4-trisubstituted 2-azetidinones and found anticancer effects in vitro against a range of cancer cell cultures (Veinberg et al., 2003).
Synthesis Methods :
- Research on the synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones explored new methods for producing substituted azetidinones, which are valuable in various chemical applications (Cainelli et al., 2003).
Antimicrobial Activity :
- A study reported the synthesis of new azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one and evaluated their antimicrobial activity, showing significant results against various microorganisms (Hoti et al., 2017).
Analytical Methods :
- An analytical study developed a method to measure environmental phenols, including derivatives similar to 4'-Azetidinomethyl-2-trifluoromethylbenzophenone, in human milk, contributing to the understanding of human exposure to these compounds (Ye et al., 2008).
Ligand Preparation and Characterization :
- Research on the preparation of CC'N-Osmium complexes using 2-azetidinones as precursors provided insights into the synthesis and properties of these metal complexes, which are important in catalysis and material science (Casarrubios et al., 2015).
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-5-2-1-4-15(16)17(23)14-8-6-13(7-9-14)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAZWOXISUPYIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642814 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898756-82-6 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.